molecular formula C21H27N5 B3144726 N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine CAS No. 558441-90-0

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

货号: B3144726
CAS 编号: 558441-90-0
分子量: 349.5 g/mol
InChI 键: WVLHHLRVNDMIAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is a synthetic organic compound characterized by a butane-1,4-diamine backbone substituted with a benzoimidazole-methyl group and a tetrahydroquinoline moiety. Its IUPAC name, as confirmed by metabolite databases, is N-(4-aminobutyl)-N-[(1H-1,3-benzodiazol-2-yl)methyl]-5,6,7,8-tetrahydroquinolin-8-amine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline structure can be obtained through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Linking the Moieties: The final step involves the coupling of the benzimidazole and tetrahydroquinoline moieties via a butane-1,4-diamine linker. This can be achieved through nucleophilic substitution reactions, where the amine groups of the butane-1,4-diamine react with the appropriate electrophilic sites on the benzimidazole and tetrahydroquinoline structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, the benzimidazole and tetrahydroquinoline components have been associated with anti-proliferative effects in various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may be effective against certain bacterial strains, potentially serving as a lead compound for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition Studies

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine has been utilized in enzyme inhibition studies. Its structure allows it to interact with various enzymes involved in metabolic processes, making it a valuable tool for understanding enzyme kinetics and mechanisms.

Cell Signaling Pathways

The compound's ability to modulate cell signaling pathways has been investigated in cellular models. It has shown promise in affecting pathways related to apoptosis and cell cycle regulation, which are critical in cancer research and therapeutic development.

Potential as a Therapeutic Agent

Given its diverse biological activities, there is ongoing research into the therapeutic potential of this compound. Its structural features suggest that it could be optimized for enhanced efficacy and reduced toxicity. Researchers are exploring modifications to improve its pharmacokinetic properties while maintaining or enhancing its biological activity.

Safety and Toxicity

Preliminary safety assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the tetrahydroquinoline moiety led to increased potency against breast cancer cells .
  • Antimicrobial Activity : Research conducted by Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar compounds against multi-drug resistant bacteria .
  • Enzyme Interaction : A biochemical analysis showed that this compound inhibits specific kinases involved in cancer signaling pathways, providing insights into its mechanism of action .

作用机制

The mechanism of action of N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an antagonist to certain receptors, blocking their signaling and resulting in therapeutic effects.

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogs in Chemokine Receptor Modulation

Salt Form of a Close Derivative

A patented analog, N1-(1H-benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)-butane-1,4-diamine p-hydroxybenzene sulfonate salt, shares the core structure but incorporates a sulfonate counterion. Key comparisons include:

Property Target Compound Sulfonate Salt Analog
Stability Not reported 99.8–100% stability at 25–70°C
Biological Targets CXCR4, CCR5 CXCR4, CCR5
Therapeutic Indications HIV, arthritis, tumors Enhanced storage stability

The sulfonate salt demonstrates superior thermal stability, making it more viable for long-term pharmaceutical use .

Benzoimidazole-Butanoic Acid Derivative

The compound 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () differs in its substituents:

  • Key Structural Differences: A butanoic acid terminal group replaces the tetrahydroquinoline moiety. Includes a benzyl(2-hydroxyethyl)amino group instead of the diamine linker.

This derivative’s carboxylate group may limit blood-brain barrier penetration compared to the target compound’s lipophilic tetrahydroquinoline group.

Functional Analogs with Imidazole-Based Scaffolds

Aromatic Imidazole-Phenyl Diamine

The compound N-(1H-imidazol-2-yl)-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine () features multiple imidazole and phenyl groups:

Parameter Target Compound Imidazole-Phenyl Analog
Molecular Formula C21H26N6 C18H17N7
Functional Groups Benzoimidazole, tetrahydroquinoline Two imidazole rings, benzene diamines
Potential Targets Chemokine receptors Unreported, likely DNA-binding

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The tetrahydroquinoline group in the target compound enhances membrane permeability compared to fully aromatic analogs (e.g., ).
  • Solubility : The sulfonate salt () likely has higher aqueous solubility than the free base, aiding bioavailability.
  • Synthetic Complexity : The target compound’s synthesis (unreported in evidence) may involve multi-step alkylation/amination, whereas ’s derivative requires hydrolysis—a simpler but less versatile route.

生物活性

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, commonly referred to by its CAS number 558447-26-0, is a compound of significant interest in medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C21H27N5
Molecular Weight 349.48 g/mol
IUPAC Name (S)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
CAS Number 558447-26-0
Purity 95%

This compound features a complex structure that includes a benzimidazole moiety and a tetrahydroquinoline unit, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : The compound has been shown to interact with DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. This interference can lead to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies on related benzimidazole derivatives have demonstrated antifungal and antibacterial activities. These effects are often attributed to their ability to disrupt cellular processes in pathogens .
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A significant study evaluated the anticancer potential of various benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these derivatives, certain compounds demonstrated low GI50 values (concentration required to inhibit cell growth by 50%), indicating potent anticancer activity . Specifically:

  • Compound 12b was noted for its IC50 value against human topoisomerase I at 16 μM, comparable to established chemotherapeutics like camptothecin .

Another study highlighted the binding affinity of benzimidazole derivatives with DNA using UV-vis and fluorescence spectroscopy. These interactions were linked to thermal stabilization of DNA structures, further supporting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of several compounds related to this compound:

CompoundActivity TypeIC50/EffectivenessReference
Compound 12bTopoisomerase I Inhibition16 μM
Compound AAntifungalModerate
Compound BAntibacterialHigh efficacy

常见问题

Q. What are the critical synthetic steps and analytical methods for confirming the structure of N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step protocols, such as:

Condensation reactions : For example, coupling a benzimidazole-thiol intermediate with hydrazine hydrate to form hydrazinyl derivatives (as seen in analogous benzimidazole syntheses) .

Functional group modifications : Introduction of the tetrahydroquinoline moiety via nucleophilic substitution or condensation.

Purification : Column chromatography or recrystallization for intermediate isolation.

Structural confirmation relies on:

  • Spectroscopic techniques :
    • IR spectroscopy : Detection of N-H (3395–3464 cm⁻¹) and aromatic C-H stretches .
    • 1H/13C NMR : Key signals include δ10.93 (benzimidazole N-H) and δ151.93 (N=C-N resonance) .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks matching theoretical m/z values .
  • Elemental analysis : Deviations ≤0.4% from theoretical values validate purity .

Q. How can researchers optimize reaction yields for derivatives of this compound, and what factors contribute to variability?

Level : Advanced
Methodological Answer :
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while methanol aids hydrazine-based reactions .
  • Catalyst screening : Transition metal catalysts (e.g., Ru complexes) improve efficiency in analogous imidazole syntheses .
  • Temperature control : Reactions at 50–80°C balance kinetics and side-product formation .

Common variability sources :

  • Intermediate stability : Hydrazinyl intermediates (e.g., 2-hydrazinyl-1H-benzo[d]imidazole) may degrade under acidic conditions .
  • Steric hindrance : Bulky substituents on the tetrahydroquinoline ring can reduce coupling efficiency.

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence the compound’s pharmacological activity?

Level : Advanced
Methodological Answer :

  • Electron-donating groups (e.g., -CH3) : Enhance lipophilicity and BBB permeability, as seen in dimethyl-substituted benzimidazole derivatives .
  • Electron-withdrawing groups (e.g., -Cl) : May improve receptor binding affinity but reduce solubility .
  • Positional effects : Substituents at the 5,6-positions on benzimidazole (vs. 2-position) alter steric interactions with target proteins, as observed in antimicrobial studies .

Experimental validation :

  • SAR studies : Synthesize derivatives with systematic substituent variations.
  • In vitro assays : Compare IC50 values in target-specific assays (e.g., enzyme inhibition, receptor binding).

Q. What analytical strategies resolve contradictions in spectroscopic data during structural characterization?

Level : Advanced
Methodological Answer :
Contradictions (e.g., unexpected NMR shifts) arise from:

  • Tautomerism : Benzimidazole NH protons may exhibit variable chemical shifts depending on solvent pH .
  • Impurity interference : Byproducts from incomplete purification can mask true signals.

Resolution strategies :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity .
  • X-ray crystallography : Provides unambiguous structural data, as used in related benzimidazole derivatives .
  • High-resolution MS : Differentiates isobaric impurities .

Q. How can researchers design derivatives of this compound with improved pharmacokinetic properties?

Level : Advanced
Methodological Answer :
Key parameters :

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH2) to enhance solubility while retaining logP <5 .
  • Metabolic stability : Fluorination of the tetrahydroquinoline ring reduces CYP450-mediated oxidation .

Methodology :

  • In silico modeling : Predict ADME properties using tools like SwissADME.
  • Prodrug strategies : Esterification of amine groups to enhance oral bioavailability .

Q. What are the best practices for evaluating the biological activity of this compound in preclinical models?

Level : Advanced
Methodological Answer :

  • Target selection : Prioritize receptors/pathways linked to benzimidazole activity (e.g., histamine H1/H4 receptors, antimicrobial targets) .
  • Dose-ranging studies : Use a 3–5 log concentration range in cell-based assays to establish dose-response curves.
  • Control compounds : Include positive controls (e.g., known anticonvulsants for neuroactivity studies) .

Data interpretation :

  • Statistical rigor : Apply ANOVA with post-hoc tests for multi-group comparisons.
  • Reproducibility : Triplicate experiments with blinded analysis to minimize bias .

属性

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHHLRVNDMIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine (73 mg, 0.16 mmol) in CH2Cl2 (2 mL) was added trifluoroacetic acid (4 mL) and the resultant solution was stirred at room temperature overnight then concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (10 mL) and water (5 mL) and treated with NaOH (10 M, ˜2 mL) until the aqueous phase was basic (pH 14). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by radial chromatography on silica gel (1 mm plate, 15:1:1 CH2Cl2—CH3OH—NH4OH) provided 37 mg of N-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine as a white foam.
Name
N1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (1-tert-butoxycarbonyl-1H-Benzimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine (0.169 g, 0.451 mmol) in CH3CN (5 mL) was added N,N-diisopropylethylamine (0.25 mL, 1.44 mmol) followed by 4-bromobutyronitrile (0.10 mL, 1.01 mmol). The resultant mixture was heated to 80° C. for 5 d then cooled to room temperature. The mixture was concentrated and the residue was partitioned between CH2Cl2 (20 mL) and brine (10 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by column chromatography on silica gel (30:1:1 CH2Cl2—CH3OH—NH4OH) provided 108 mg (54%) of a yellow foam.
Name
(1-tert-butoxycarbonyl-1H-Benzimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Quantity
0.169 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。